Galanthamine-O-methyl-d3

Descripción general

Descripción

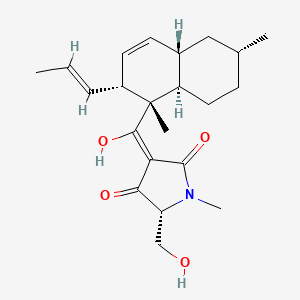

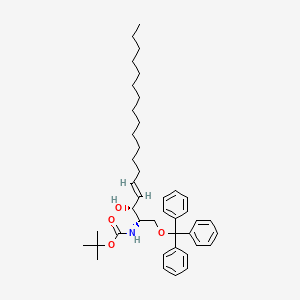

Galanthamine-O-methyl-d3 is a deuterium-labeled analog of galanthamine, a naturally occurring alkaloid. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography . Galanthamine itself is known for its role as an acetylcholinesterase inhibitor, making it valuable in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Galanthamine-O-methyl-d3 has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Galanthamine-O-methyl-d3 is a deuterium labeled variant of Galanthamine . The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . By targeting AChE, this compound can influence cholinergic neuron function and signaling .

Mode of Action

This compound, like its parent compound Galanthamine, acts as a competitive inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in acetylcholine neurotransmission . Additionally, this compound has been shown to inhibit ion channels and protein interactions .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic neuron function and signaling . The biosynthesis of Galanthamine involves the phenol coupling of 4′-O-methylnorbelladine, which converts into N-demethylnarwedine and then produces norgalanthamine after stereospecific reduction .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro culture offers an alternative approach for its sustainable production . Different biotechnological tools can optimize the in vitro biosynthesis of Galanthamine, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .

Análisis Bioquímico

Biochemical Properties

Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions . It is a high purity reagent used in antibody production, peptide synthesis, and other biochemical studies . It can also be used as an inhibitor for the study of protein interactions involved in cancer progression .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic function. This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to enhanced cholinergic transmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

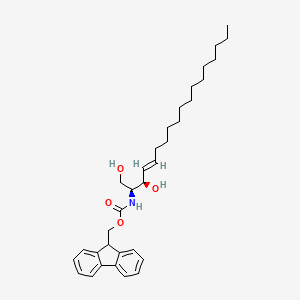

The synthesis of galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available materials. One common synthetic route includes the Heck cyclization and Mitsunobu reaction . The process typically involves the following steps:

Heck Cyclization: This step forms the core structure of the compound.

Mitsunobu Reaction: This reaction is used to introduce the methoxy group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms to achieve the labeled compound.

Industrial Production Methods

Industrial production of this compound is often carried out using biotechnological techniques. These methods optimize the biosynthesis of galanthamine in vitro, using plant tissue cultures and biotic or abiotic elicitors to enhance yield . This approach is environmentally sustainable and allows for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Galanthamine-O-methyl-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Comparación Con Compuestos Similares

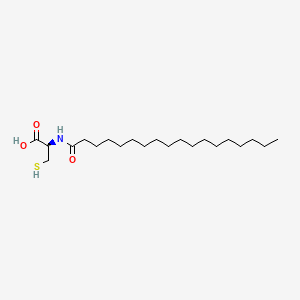

Similar Compounds

Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

Galanthamine-D6: Another deuterium-labeled analog used in similar research applications.

O-desmethyl-galanthamine: A metabolite of galanthamine with similar biological activity.

Uniqueness

Galanthamine-O-methyl-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical techniques. This makes it particularly valuable in pharmacokinetic studies and quantitative analysis .

Propiedades

IUPAC Name |

(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-WGBMMLDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661991 | |

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279031-09-2 | |

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)